molecular formula C19H12FNO2S B1192965 Jnj-dgat2-B

Jnj-dgat2-B

Cat. No. B1192965
M. Wt: 337.37
InChI Key: PQGHVCKHMIZPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-DGAT2-B is a DGAT2-selective inhibitor. Diacylglycerol acyltransferase (DGAT) catalyzes the final step in triglyceride (TG) synthesis.

Scientific Research Applications

JNJ-42756493 in Advanced Solid Tumors

JNJ-42756493, a pan-fibroblast growth factor receptor inhibitor, was evaluated in a Phase I study for its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. The study observed clinical responses in patients with glioblastoma and urothelial and endometrial cancer, highlighting the potential of JNJ-42756493 in oncology research.

Diacylglycerol Acyltransferase 2 Gene in Pheromone Biosynthesis

A study on Bombyx mori (silk moth) identified the role of a diacylglycerol acyltransferase 2 gene in sex pheromone biosynthesis. The gene, similar in function to Jnj-dgat2-B, was crucial for pheromone synthesis and release, signifying its importance in entomological research and potential applications in pest management.

Histone Deacetylase Inhibitor JNJ-26481585 in Rhabdomyosarcoma

Research on JNJ-26481585, a second-generation histone deacetylase inhibitor, showed its critical role in inducing apoptosis in rhabdomyosarcoma cells. This study provides insights into the molecular mechanisms of JNJ-26481585 in cancer research, particularly in targeting mitochondrial pathways.

Hepatitis B Virus Capsid Assembly Modulation

JNJ-56136379, a capsid assembly modulator, demonstrated safety, pharmacokinetics, and potent antiviral activity in a Phase 1 study of patients with chronic Hepatitis B Virus infection. The study supports further investigation into the use of JNJ-6379 for chronic HBV treatment, indicating its potential in antiviral research.

properties

Product Name

Jnj-dgat2-B

Molecular Formula

C19H12FNO2S

Molecular Weight

337.37

IUPAC Name

5-Fluoro-2-(3-phenoxyphenyl)-1,2-benzisothiazol-3(2H)-one

InChI

InChI=1S/C19H12FNO2S/c20-13-9-10-18-17(11-13)19(22)21(24-18)14-5-4-8-16(12-14)23-15-6-2-1-3-7-15/h1-12H

InChI Key

PQGHVCKHMIZPAE-UHFFFAOYSA-N

SMILES

O=C1N(C2=CC=CC(OC3=CC=CC=C3)=C2)SC4=C1C=C(F)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JNJ-DGAT2-B;  JNJ DGAT2 B;  JNJDGAT2B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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